16,17alpha-Epoxypregnenolone
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Overview
Description
16,17alpha-Epoxypregnenolone, also known as 3beta-Hydroxy-16alpha,17alpha-epoxy-5-pregnen-20-one, is a steroidal compound with the molecular formula C21H30O3 and a molecular weight of 330.46 g/mol . This compound is characterized by an epoxy group attached to the 16alpha and 17alpha positions of the pregnenolone backbone. It is a crystalline compound used as an intermediate in the synthesis of various steroid hormones and pharmaceutical agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 16,17alpha-Epoxypregnenolone can be synthesized through several chemical reactions, including oxidation, hydrolysis, elimination, and epoxidation of diosgenin . The synthesis typically involves the following steps:
Oxidation: Diosgenin is oxidized to form 16-dehydropregnenolone acetate.
Hydrolysis: The acetate group is hydrolyzed to yield 16-dehydropregnenolone.
Elimination: The elimination reaction forms 16,17-dehydropregnenolone.
Epoxidation: Finally, epoxidation of 16,17-dehydropregnenolone produces this compound.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as chromatography for purification .
Chemical Reactions Analysis
Types of Reactions: 16,17alpha-Epoxypregnenolone undergoes various chemical reactions, including:
Oxidation: Conversion to 20-hydroxy-16alpha,17alpha-epoxypregn-1,4-dien-3-one.
Reduction: Reduction reactions can modify the epoxy group or other functional groups on the molecule.
Substitution: Substitution reactions can introduce new functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include perbenzoic acid and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products:
Oxidation: 20-hydroxy-16alpha,17alpha-epoxypregn-1,4-dien-3-one.
Reduction: Reduced forms of the epoxy group or other functional groups.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
16,17alpha-Epoxypregnenolone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 16,17alpha-Epoxypregnenolone involves its interaction with specific enzymes and receptors in the body. It is metabolized by hydroxylase enzymes, which convert it into various hydroxylated derivatives . These derivatives can then interact with steroid hormone receptors and other molecular targets, influencing various biological pathways and processes .
Comparison with Similar Compounds
16,17alpha-Epoxypregnenolone is unique due to its specific epoxy group at the 16alpha and 17alpha positions. Similar compounds include:
Pregnenolone: The parent compound without the epoxy group.
16-Dehydropregnenolone: An intermediate in the synthesis of this compound.
20-Hydroxy-16alpha,17alpha-epoxypregn-1,4-dien-3-one: A hydroxylated derivative of this compound.
These compounds share similar steroid backbones but differ in their functional groups and specific chemical properties, which influence their biological activities and applications .
Properties
Molecular Formula |
C21H30O3 |
---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
1-[(6S,7S,11R)-14-hydroxy-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]ethanone |
InChI |
InChI=1S/C21H30O3/c1-12(22)21-18(24-21)11-17-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(17,21)3/h4,14-18,23H,5-11H2,1-3H3/t14?,15?,16?,17?,18?,19-,20-,21+/m0/s1 |
InChI Key |
UQVIXFCYKBWZPJ-ZYKJJWMMSA-N |
Isomeric SMILES |
CC(=O)[C@]12C(O1)CC3[C@@]2(CCC4C3CC=C5[C@@]4(CCC(C5)O)C)C |
Canonical SMILES |
CC(=O)C12C(O1)CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C |
Origin of Product |
United States |
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